molecular formula C13H20N2O2 B581460 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide CAS No. 1218331-10-2

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide

Cat. No. B581460
M. Wt: 236.315
InChI Key: BHRROCXFFOWRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide, also known as AMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds and has numerous applications in the field of biochemistry and physiology.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

  • A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their potential as potent and selective Met kinase inhibitors, which are significant in cancer treatment. The analogues demonstrated significant tumor stasis in certain cancer models, highlighting their therapeutic potential (Schroeder et al., 2009).

  • Research into 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives showed a simple and efficient method for their synthesis, indicating potential pharmaceutical applications. These compounds were characterized for their potential use in medical treatments (Srivani et al., 2018).

  • A study on functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, showed potential as anticancer agents. Certain compounds exhibited promising cytotoxicity against specific cancer cell lines, suggesting their application in designing new anticancer drugs (Kumar et al., 2009).

Analytical and Detection Applications

  • An innovative method for detecting pathogenic bacteria was proposed using exogenous volatile organic compounds (VOCs). This method involved the enzymatic hydrolysis of 3-amino-N-phenylpropanamide, resulting in color development for visual detection. This approach is significant for rapid and low-cost bacterial detection (Tait et al., 2015).

Chemical Reactivity and Polymer Research

  • A study utilizing controlled radical polymerization methods, such as RAFT, polymerized N-(3-Methoxypropyl) acrylamide to yield polymers with sharp lower critical solution temperature (LCST) transitions. This research is crucial for developing materials with thermoresponsive behavior, relevant in various scientific and industrial applications (Savelyeva et al., 2015).

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRROCXFFOWRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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